molecular formula C9H13N3 B1529276 2-(2-Cyclopropylpyrimidin-5-YL)ethanamine CAS No. 944899-44-9

2-(2-Cyclopropylpyrimidin-5-YL)ethanamine

Cat. No. B1529276
CAS RN: 944899-44-9
M. Wt: 163.22 g/mol
InChI Key: UXIICOJHCSNIEL-UHFFFAOYSA-N
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Description

“2-(2-Cyclopropylpyrimidin-5-YL)ethanamine” is a chemical compound with the molecular formula C9H13N3 and a molecular weight of 163.22 g/mol . It is primarily used for research and development purposes .


Molecular Structure Analysis

The molecular structure of “2-(2-Cyclopropylpyrimidin-5-YL)ethanamine” consists of a cyclopropyl group attached to a pyrimidine ring, which is further linked to an ethanamine group . The exact structure can be determined using techniques like NMR, HPLC, and MS .


Physical And Chemical Properties Analysis

“2-(2-Cyclopropylpyrimidin-5-YL)ethanamine” is a solid compound with a molecular weight of 163.22 g/mol . Further physical and chemical properties such as melting point, boiling point, and density can be determined using various analytical techniques .

Scientific Research Applications

Medicine

In the field of medicine, 2-(2-Cyclopropylpyrimidin-5-YL)ethanamine may serve as a precursor for the synthesis of pharmaceutical compounds. Its structure, featuring a pyrimidine ring, is often found in drugs that exhibit antiviral, antimalarial, and anticancer properties . The cyclopropyl group could potentially be involved in the modulation of biological activity, making it a valuable compound for drug development and medicinal chemistry research.

Agriculture

Agricultural research might explore the use of 2-(2-Cyclopropylpyrimidin-5-YL)ethanamine as a building block for creating new pesticides or herbicides. Its chemical structure could be manipulated to interact with specific enzymes or receptors in pests, providing a targeted approach to crop protection .

Material Science

In material science, this compound could be investigated for its potential use in the creation of novel polymers or coatings. The presence of the amine group allows for easy functionalization, which could lead to materials with unique properties such as enhanced durability or thermal stability .

Environmental Science

Environmental scientists might study 2-(2-Cyclopropylpyrimidin-5-YL)ethanamine for its environmental impact, biodegradability, and potential as a green solvent or reagent in eco-friendly chemical processes .

Biochemistry

Biochemists could examine the role of 2-(2-Cyclopropylpyrimidin-5-YL)ethanamine in biological systems, possibly as a modulator of biochemical pathways. Its interaction with proteins and nucleic acids could shed light on cellular processes and lead to new insights in enzyme function or gene expression .

Pharmacology

Pharmacological applications may include the use of 2-(2-Cyclopropylpyrimidin-5-YL)ethanamine as a scaffold for developing new therapeutic agents. Its structural features could be key in the design of molecules with desired pharmacokinetic and pharmacodynamic profiles .

Analytical Chemistry

Analytical chemists could utilize 2-(2-Cyclopropylpyrimidin-5-YL)ethanamine as a standard or reagent in chromatography, mass spectrometry, or spectroscopy. Its unique chemical signature would aid in the identification and quantification of complex mixtures .

Chemical Engineering

In chemical engineering, this compound might be used in process optimization studies, looking at its role in catalysis, reaction kinetics, or as a component in the synthesis of more complex chemical systems .

Safety And Hazards

“2-(2-Cyclopropylpyrimidin-5-YL)ethanamine” is primarily used for research and development purposes and is not intended for medicinal, household, or other uses . The safety data sheet indicates that it may have acute oral toxicity .

properties

IUPAC Name

2-(2-cyclopropylpyrimidin-5-yl)ethanamine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H13N3/c10-4-3-7-5-11-9(12-6-7)8-1-2-8/h5-6,8H,1-4,10H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UXIICOJHCSNIEL-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC1C2=NC=C(C=N2)CCN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H13N3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

163.22 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-(2-Cyclopropylpyrimidin-5-YL)ethanamine

CAS RN

944899-44-9
Record name 2-(2-cyclopropylpyrimidin-5-yl)ethan-1-amine
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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